![molecular formula C18H11ClN4O3 B2800859 N-(5-(2-氯苯基)-1,3,4-噁二唑-2-基)-5-苯基异噁唑-3-羧酰胺 CAS No. 1203119-02-1](/img/structure/B2800859.png)
N-(5-(2-氯苯基)-1,3,4-噁二唑-2-基)-5-苯基异噁唑-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, an oxadiazole ring, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.科学研究应用
合成和结构意义
1,3,4-恶二唑衍生物因其在化学合成中的结构多样性和多功能性而受到认可。它们作为羧酸、羧酰胺和酯的生物等排体,不仅在药物化学中而且在聚合物和发光材料等材料科学中都有广泛的应用。1,3,4-恶二唑环独特的结构特征通过多种弱相互作用促进与各种酶和受体的有效结合,突出了其在开发具有高疗效和低毒性的新治疗剂中的重要性 (Rana, Salahuddin, & Sahu, 2020)。
药理应用
1,3,4-恶二唑衍生物的药理学领域非常广泛,在各个领域都表现出活性:
抗癌和抗肿瘤特性:这些化合物显示出有希望的抗癌和抗肿瘤活性,这归因于它们抑制酶、诱导细胞凋亡以及影响癌症进展中至关重要的激酶和生长因子的能力。它们多样化的作用机制为开发具有改进的疗效和减少的副作用的新型抗癌药物奠定了坚实的基础 (Devi 等人,2022)。
抗菌和抗结核作用:1,3,4-恶二唑环被纳入显示出显着的抗菌和抗结核活性的分子中。这些衍生物以其超越现有抗生素疗效的潜力而著称,解决了抗菌素耐药性的关键挑战 (Glomb & Świątek, 2021)。
抗病毒能力:除了其抗癌和抗菌特性外,1,3,4-恶二唑衍生物还表现出有效的抗病毒活性。它们的构效关系研究提供了针对特定病毒蛋白或途径设计分子的见解,为抗病毒疗法开发提供了新的途径 (Devi 等人,2022)。
未来方向
The future directions for a compound like this could involve further synthesis to create derivatives, further testing to determine its biological activity, or investigations into its potential uses. For example, compounds with similar structures have been investigated for their potential as therapeutic agents .
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-13-9-5-4-8-12(13)17-21-22-18(25-17)20-16(24)14-10-15(26-23-14)11-6-2-1-3-7-11/h1-10H,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQRIJIZLOTQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。